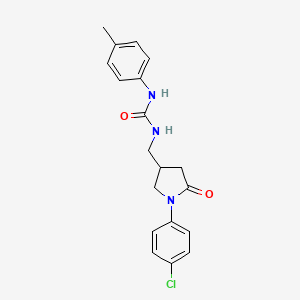

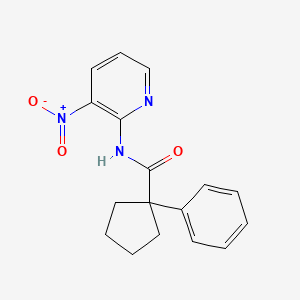

![molecular formula C24H23N5O2 B2357715 3-benzyl-1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896073-73-7](/img/structure/B2357715.png)

3-benzyl-1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds of this type typically belong to the class of organic compounds known as purines and purine derivatives. They are aromatic heterocyclic compounds containing a purine moiety, which consists of a pyrimidine ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions, including the formation of the purine ring system, and the addition of various functional groups .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of such compounds can involve various pathways, depending on the specific functional groups present in the molecule. For example, alcohols can undergo dehydration or alpha cleavage .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques, including melting point determination, solubility testing, and spectroscopic analysis .Applications De Recherche Scientifique

Pharmacological Evaluation and Anxiolytic/Antidepressant Potential :

- A series of derivatives of imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated for their pharmacological properties. In particular, compounds exhibited potent ligand activity for the 5-HT(1A) receptor and showed anxiolytic-like and antidepressant-like activities in mice models. These findings suggest the potential of these compounds for future research in developing new anxiolytic and antidepressant agents (Zagórska et al., 2009).

Receptor Affinity and Selectivity Studies :

- Further studies on arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-diones revealed a spectrum of receptor activities, particularly towards serotoninergic (5-HT1A, 5-HT7) and dopaminergic (D2) receptors. These studies also emphasized the role of substituents in determining receptor affinity and selectivity (Zagórska et al., 2015).

Potential as A3 Adenosine Receptor Antagonists :

- Compounds with a fused ring on the xanthine nucleus, including imidazo[2,1-f]purine-2,4-diones, have shown antagonistic activity towards various adenosine receptors subtypes. Notably, some derivatives were identified as potent and selective A3 adenosine receptor antagonists, suggesting their relevance in therapeutic applications (Baraldi et al., 2005).

Serotonin Transporter Activity and Acid-Base Properties :

- The affinities of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for the serotonin transporter and their acid-base properties were evaluated. Understanding these properties is crucial for optimizing the pharmacological profile of these compounds (Zagórska et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-benzyl-4,7-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-17-15-28-20-21(25-23(28)27(17)14-13-18-9-5-3-6-10-18)26(2)24(31)29(22(20)30)16-19-11-7-4-8-12-19/h3-12,15H,13-14,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNBCIRWXWMWSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2357632.png)

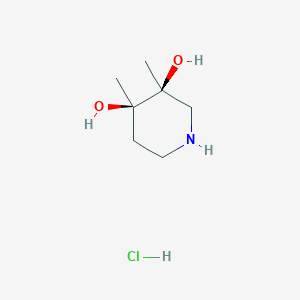

![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B2357633.png)

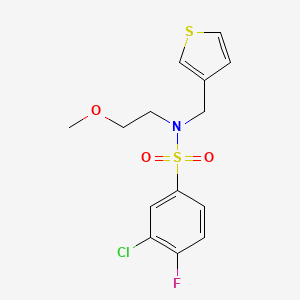

![N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2357638.png)

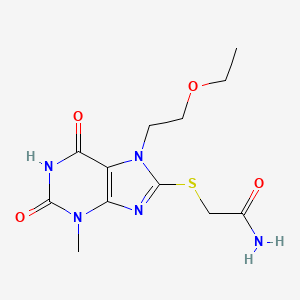

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2357645.png)

![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)

![1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride](/img/structure/B2357649.png)

![Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate](/img/structure/B2357650.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2357655.png)